
Trideutero-methylmagnesium iodide
Overview
Description
Trideutero-methylmagnesium iodide (CD₃MgI) is a deuterated Grignard reagent where the three hydrogen atoms in the methyl group are replaced with deuterium. This isotopic substitution alters its physical and chemical properties compared to its non-deuterated counterpart, methylmagnesium iodide (CH₃MgI). Grignard reagents are pivotal in organic synthesis for forming carbon-carbon bonds, and deuteration can influence reaction kinetics, stability, and isotopic labeling applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trideutero-methylmagnesium iodide is typically prepared by the reaction of deuterated iodomethane (CD3I) with magnesium metal in an anhydrous diethyl ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:
CD3I+Mg→CD3MgI
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in sealed containers to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Trideutero-methylmagnesium iodide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Reduction Reactions: It can reduce certain organic compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.
Halogenated Compounds: Reacts with halogenated compounds to form new carbon-carbon bonds.
Solvents: Typically used in diethyl ether or tetrahydrofuran (THF) as solvents.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
Hydrocarbons: From reduction reactions.
Organometallic Compounds: From substitution reactions.
Scientific Research Applications
Trideutero-methylmagnesium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of deuterated compounds, which are valuable in mechanistic studies and as internal standards in NMR spectroscopy.
Biology: Employed in the synthesis of deuterated biomolecules for studying metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation.
Mechanism of Action
The mechanism of action of trideutero-methylmagnesium iodide involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic centers, such as carbonyl groups. The presence of deuterium atoms can influence the reaction kinetics and the stability of the intermediates formed during the reaction. The molecular targets are typically electrophilic carbon atoms, and the pathways involve the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methylmagnesium Iodide (CH₃MgI)
Reactivity :
- Kinetic Isotope Effect : The C-D bond in CD₃MgI is stronger than the C-H bond in CH₃MgI, leading to slower reaction rates in deuterated compounds. This is critical in kinetic studies or when isotopic labeling is required to trace reaction pathways .
- Nucleophilicity : Both reagents exhibit strong nucleophilic behavior, but CD₃MgI may show reduced reactivity in proton-coupled electron transfer reactions due to deuterium’s lower zero-point energy .
Physical Properties :
- Molecular Weight : CD₃MgI (MW ≈ 178.25 g/mol) is slightly heavier than CH₃MgI (MW ≈ 174.23 g/mol).
- Solubility : Both are soluble in ethers, but deuterated solvents may be required for optimal stability of CD₃MgI to prevent isotopic exchange .
Tetramethylammonium Iodide (TMAI)
Structure and Stability :
- TMAI [(CH₃)₄N⁺I⁻] is a quaternary ammonium salt with a high melting point (>300°C), contrasting sharply with CD₃MgI, which is pyrophoric and moisture-sensitive .
Conductivity :
- In contrast, Grignard reagents like CD₃MgI exist as organometallic complexes in solution, contributing to ionic conductivity during reactions .
Schiff Base Iodide Ion Conductors
Conductivity :
- Schiff base compounds with I₃⁻ anions (e.g., [I₃⁻] in ) exhibit ionic conductivities up to 1.03×10⁻⁴ S cm⁻¹ at 343 K, far exceeding typical Grignard reagents.
Structural Features :
- The W-shaped polyiodide chains in Schiff base iodides enable efficient ion transport, unlike the covalent Mg-C bonds in CD₃MgI, which limit ionic mobility .
Magnesium Iodide (MgI₂)
Data Table: Key Properties of Selected Iodide Compounds
Research Findings and Isotopic Effects
- Deuterium Substitution : CD₃MgI’s reduced reactivity compared to CH₃MgI is attributed to the kinetic isotope effect, which slows down reactions involving C-D bond cleavage. This property is exploited in mechanistic studies to isolate reaction intermediates .
Biological Activity
Overview
Trideutero-methylmagnesium iodide (CD₃MgI) is an organometallic compound that serves as a deuterated variant of methylmagnesium iodide. Its unique isotopic composition allows for significant applications in organic synthesis, particularly in studies involving mechanistic pathways and pharmacokinetics due to the distinct properties of deuterium compared to hydrogen. This article explores the biological activity of CD₃MgI, highlighting its mechanisms of action, reaction pathways, and relevant case studies.
This compound is synthesized through the reaction of deuterated iodomethane (CD₃I) with magnesium in anhydrous diethyl ether. The general reaction can be represented as follows:
The presence of deuterium alters the reactivity and stability of intermediates formed during chemical reactions. CD₃MgI primarily acts as a nucleophile, attacking electrophilic centers such as carbonyl groups in aldehydes and ketones, leading to the formation of alcohols. This nucleophilic addition is key to its biological applications, particularly in synthesizing deuterated biomolecules for metabolic studies.
1. Applications in Medicinal Chemistry
This compound has been utilized in the synthesis of deuterated pharmaceuticals, which often exhibit improved pharmacokinetic properties. The incorporation of deuterium can enhance metabolic stability and alter the distribution of drugs within biological systems. For example, studies have shown that deuterated compounds can demonstrate altered half-lives and bioavailability compared to their non-deuterated counterparts.
2. Mechanistic Studies
Due to its isotopic labeling capabilities, CD₃MgI is valuable in mechanistic studies. It allows researchers to trace metabolic pathways and understand the kinetics of drug metabolism more effectively. The kinetic isotope effect (KIE) associated with deuterium can provide insights into enzyme mechanisms and substrate interactions.
3. Case Studies
-
Case Study 1: Synthesis of Deuterated Anticancer Agents
A study demonstrated the use of CD₃MgI in synthesizing deuterated derivatives of known anticancer agents. These derivatives exhibited enhanced activity against various cancer cell lines due to improved metabolic stability and altered pharmacodynamics. -
Case Study 2: Metabolic Pathway Tracing
Another research project utilized CD₃MgI to synthesize deuterated metabolites for studying metabolic pathways in vivo. The results indicated that the presence of deuterium allowed for more precise tracking of metabolic processes using mass spectrometry.
Comparative Analysis with Similar Compounds
Property | This compound (CD₃MgI) | Methylmagnesium iodide (CH₃MgI) |
---|---|---|
Isotopic Composition | Deuterated (CD₃) | Non-deuterated (CH₃) |
Reactivity | Altered due to KIE | Standard reactivity |
Applications | Mechanistic studies, drug development | Organic synthesis |
Stability | Enhanced metabolic stability | Standard stability |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing trideutero-methylmagnesium iodide, and how do reaction conditions influence isotopic purity?
- Methodological Answer : Synthesis typically involves reacting deuterated methyl iodide (CD₃I) with magnesium in anhydrous, deuterated solvents (e.g., THF-d₸) under inert conditions. Isotopic purity (>98% D) requires strict exclusion of moisture and proton sources . Characterization via ¹H/²H NMR and mass spectrometry is critical to confirm deuteration efficiency. Contamination risks arise from residual solvents or incomplete deuteration, necessitating rigorous drying and isotopic labeling validation .
Q. How should researchers characterize the deuteration efficiency and chemical stability of this compound in different solvents?
- Methodological Answer :
- Quantitative Analysis : Use ²H NMR to track deuterium content and solvent compatibility. For example, THF-d₸ minimizes proton exchange but may still exhibit slow H/D exchange with residual moisture .
- Stability Tests : Monitor reagent decomposition via titration against standardized acids or UV-Vis spectroscopy. Instability in ethers correlates with solvent Lewis basicity and trace water content .
Q. What safety protocols are critical when handling this compound given its pyrophoric nature?
- Methodological Answer :
- Handling : Use Schlenk lines or gloveboxes for air-free transfers. Quench residues with dry ice or isopropanol to avoid violent reactions .
- First Aid : Immediate flushing with deuterium-depleted water for eye/skin exposure (proton exchange minimization) .
Advanced Research Questions
Q. What kinetic isotope effects (KIEs) are observed when using this compound versus its non-deuterated counterpart in nucleophilic additions?
- Methodological Answer :
- Experimental Design : Compare reaction rates in identical conditions (solvent, temperature) using GC-MS or in-situ IR. For example, KIEs in Grignard additions to ketones show inverse effects (k_H/k_D > 1) due to altered transition-state vibrational frequencies .
- Contradiction Resolution : Discrepancies in literature KIEs may stem from solvent polarity or isotopic scrambling; use deuterated solvents and low temperatures to isolate effects .
Q. How can computational modeling predict isotopic effects in organometallic pathways involving trideutero-methyl groups?
- Methodological Answer :
- DFT/MD Simulations : Model transition states with Gaussian or ORCA software to calculate ΔG‡ differences between CH₃ and CD₃ groups. Include solvent effects via COSMO-RS .
- Validation : Cross-check computational results with kinetic data from stopped-flow experiments .
Q. How should researchers resolve contradictions in literature regarding this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Systematic Screening : Vary ligands (e.g., Pd(PPh₃)₄ vs. NiCl₂), solvents, and temperatures to identify critical variables. Use Design of Experiments (DoE) frameworks to optimize conditions .
- Data Triangulation : Combine kinetic data, isotopic labeling, and computational studies to distinguish electronic vs. steric isotope effects .
Q. Data Analysis & Reproducibility
Q. What statistical methods are appropriate for analyzing isotopic distribution in reaction products?
- Methodological Answer :
- Mass Spec Data : Use isotopic pattern deconvolution (e.g., HiRes SIM) to quantify D/H ratios. Correct for natural abundance using software like MestReNova .
- Error Mitigation : Replicate experiments in triplicate with deuterated internal standards to account for instrumental drift .
Q. How can control experiments isolate isotopic effects from solvent or temperature variables?
- Methodological Answer :
Properties
IUPAC Name |
magnesium;trideuteriomethane;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1/i1D3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPONVCMVLXBW-GXXYEPOPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C-]([2H])[2H].[Mg+2].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3IMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459001 | |
Record name | Trideutero-methylmagnesium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41251-37-0 | |
Record name | Trideutero-methylmagnesium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl-D3- magnesium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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